molecular formula C7H15Cl2F3N2O B7890498 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B7890498
M. Wt: 271.11 g/mol
InChI Key: KJQIRAUFGQTMIT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2F3N2O. It is a derivative of propanamine, featuring a trifluoromethyl group and a morpholine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropan-1-amine and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like hydrochloric acid are used to facilitate the reaction and form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the morpholine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine
  • 3,3,3-Trifluoro-2-(piperidin-4-yl)propan-1-amine
  • 3,3,3-Trifluoro-2-(pyrrolidin-4-yl)propan-1-amine

Uniqueness

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it valuable in various research applications.

Biological Activity

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C6H11F3N22HClC_6H_{11}F_3N_2\cdot 2HCl, with a molecular weight of approximately 210.12 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Research indicates that compounds with similar structures often target various biological pathways. For instance, the presence of the morpholine moiety suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways. In particular, morpholine derivatives have been studied for their ability to modulate protein kinase activities and influence cellular proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that certain morpholine-based compounds significantly reduced the viability of HeLa (cervical cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar trifluoromethylated compounds have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against S. aureus, indicating promising antibacterial efficacy .

Study on Anticancer Effects

In a study published in 2023, researchers synthesized a series of morpholine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that one derivative had an IC50 value of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells, suggesting moderate cytotoxicity .

Study on Antibacterial Effects

Another investigation focused on the antibacterial properties of related trifluoromethyl compounds. The study found that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values demonstrating effectiveness comparable to established antibiotics .

Data Summary

Activity Cell Line/Pathogen IC50/MIC (µg/mL)
AnticancerHeLa226
AnticancerA549242.52
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coliNot specified

Properties

IUPAC Name

3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIRAUFGQTMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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